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Compound of Interest

Compound Name: 4-Chloroquinolin-2-amine

CAS No.: 20151-42-2

Cat. No.: B1367748

Get Quote

An In-depth Technical Guide to 4-Chloroquinolin-2-amine: A Privileged Scaffold for Modern

Drug Discovery

Abstract: 4-Chloroquinolin-2-amine belongs to the quinoline class of heterocyclic compounds,

a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in

a wide array of bioactive molecules. This technical guide provides a comprehensive overview

for researchers and drug development professionals, detailing the compound's chemical

identity, synthesis, reactivity, and significant applications. We delve into its role as a versatile

building block for potent kinase inhibitors, particularly in the context of oncology, and provide

validated experimental protocols for its derivatization and biological evaluation. Safety,

handling, and mechanistic insights are integrated throughout to offer a field-proven perspective

on leveraging this valuable chemical entity in therapeutic agent design.

Chemical Identity and Physicochemical Properties
4-Chloroquinolin-2-amine is a substituted quinoline characterized by an amine group at the

C2 position and a chlorine atom at the C4 position. These substitutions create a unique

electronic and steric profile, making it a valuable intermediate for further chemical modification.
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The nitrogen atom in the quinoline ring, coupled with the electron-withdrawing chlorine,

activates the C4 position for nucleophilic substitution, while the amino group at C2 provides a

convenient handle for building molecular complexity.

Table 1: Core Identifiers and Properties of 4-Chloroquinolin-2-amine

Property Value Source

IUPAC Name 4-chloroquinolin-2-amine N/A

CAS Number 100190-30-5 N/A

Molecular Formula C₉H₇ClN₂ [1]

Molecular Weight 178.62 g/mol [1]

Appearance
Expected to be a solid (Yellow

to brown)
[2]

Melting Point
>250 °C (for 2-chloro-4-

quinolinamine)
[3]

Boiling Point
~365.8 °C at 760 mmHg

(Predicted)
[3]

InChI Key

IFHMCZLKPVRCEK-

UHFFFAOYSA-N (for 2-chloro-

8-amine isomer)

[4]

Note: Experimental data for the specific 4-chloro-2-amino isomer is limited; some properties are

inferred from closely related isomers.

Synthesis and Mechanistic Rationale
The most prevalent and logical strategy for synthesizing 4-aminoquinoline derivatives is

through nucleophilic aromatic substitution (SNAr) on a corresponding 4-chloroquinoline

precursor.[5] This approach is highly effective due to the inherent electronic properties of the

quinoline ring system.
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Primary Synthetic Route: Nucleophilic Aromatic
Substitution (SNAr)
The synthesis typically starts from a readily available dichloroquinoline, such as 2,4-

dichloroquinoline. The differential reactivity of the chlorine atoms at the C2 and C4 positions

allows for selective substitution. The C4 position is generally more reactive towards

nucleophiles than the C2 position.

Reaction Scheme: 2,4-dichloroquinoline + NH₃ (or an ammonia equivalent) → 4-
Chloroquinolin-2-amine

Causality Behind Experimental Choices:

Starting Material: 2,4-dichloroquinoline is an ideal precursor. The two chlorine atoms are

activated for substitution by the ring nitrogen.

Nucleophile: Ammonia or a protected amine is used. The reaction often requires elevated

temperatures and pressure, or the use of a solvent like dimethyl sulfoxide (DMSO) or

ethanol, to proceed at a reasonable rate.[5]

Regioselectivity: The greater reactivity at C4 means that under carefully controlled

conditions, the amino group can be selectively introduced at the C2 position while retaining

the chlorine at C4, though the alternative substitution to yield 2-chloroquinolin-4-amine is

also a common outcome depending on conditions. The synthesis of many 4-aminoquinoline

derivatives involves the displacement of the 4-chloro substituent by various amines.[6][7]

Applications in Medicinal Chemistry and Drug
Discovery
The 4-aminoquinoline scaffold is a cornerstone of modern medicinal chemistry, found in drugs

with a vast range of therapeutic applications.[6] The presence of a reactive chlorine "handle"

and a modifiable amino group makes 4-Chloroquinolin-2-amine a powerful intermediate for

creating libraries of novel compounds.

A Scaffold for Kinase Inhibitor Development
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Kinase inhibitors are a major class of targeted cancer therapies. The quinoline core can

effectively mimic the adenine region of ATP, allowing its derivatives to function as competitive

inhibitors at the ATP-binding site of various kinases.[8] The 2-amino group serves as a critical

attachment point for side chains designed to interact with specific amino acid residues in the

kinase domain, thereby enhancing potency and selectivity.[8]

Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making

it a high-value target for drug development.[8] 4-Chloroquinolin-2-amine provides an

excellent starting point for designing inhibitors that target key kinases within this pathway, such

as PI3K, Akt, or mTOR.

Diagram: PI3K/Akt/mTOR Signaling Pathway
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Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival frequently

dysregulated in cancer.

Anticancer and Antimicrobial Potential
The 7-chloro-4-aminoquinoline framework is central to the antimalarial drug chloroquine and

has been extensively investigated for anticancer properties.[9][10] Derivatives have

demonstrated significant cytotoxic effects against various human cancer cell lines, including

breast, lung, and colorectal cancers.[6][11] Hybrid molecules incorporating the 7-

chloroquinoline core with other pharmacologically active moieties, such as benzimidazoles or

pyrazolines, have yielded compounds with potent antiproliferative activity.[9][10] This body of

evidence strongly supports the exploration of 4-Chloroquinolin-2-amine derivatives as

potential anticancer agents.

Key Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and evaluation

of novel derivatives based on the 4-Chloroquinolin-2-amine scaffold.

Protocol: Synthesis of an N-Aryl-4-chloroquinolin-2-
amine Derivative
This protocol describes a representative SNAr reaction to couple an aniline derivative to the C4

position of a related 2-amino-4-chloroquinoline, a common strategy for building diversity.

Reagent Preparation: In a sealed reaction vessel, dissolve 1.0 equivalent of 2-amino-4-

chloroquinoline and 1.2 equivalents of the desired substituted aniline in anhydrous DMSO.

Catalysis: Add a catalytic amount of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable

ligand (e.g., Xantphos) if employing a Buchwald-Hartwig or similar cross-coupling reaction,

which is a modern alternative to classical SNAr. For a traditional SNAr, an acid catalyst or

high temperature may be sufficient.[5]

Reaction: Degas the mixture by bubbling argon through it for 10 minutes. Seal the vessel

and heat the reaction mixture to 120-140 °C for 12-24 hours.
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Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Cool the mixture to room temperature and pour it into a separatory funnel

containing ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude residue via column

chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses the antiproliferative effect of synthesized compounds against human

cancer cell lines.[8]

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung

cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.

Replace the old medium with 100 µL of the medium containing the test compound at various

concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control

(e.g., Doxorubicin).

Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/pdf/Applications_of_6_Chloroquinolin_2_amine_in_Medicinal_Chemistry_A_Detailed_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-

linear regression analysis.

Diagram: Experimental Workflow
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Caption: A streamlined workflow from scaffold to hit compound identification.

Safety, Handling, and Storage
As a chloro-amino aromatic heterocycle, 4-Chloroquinolin-2-amine and its derivatives should

be handled with appropriate caution.

Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral), causes skin and serious

eye irritation, and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab

coat, nitrile gloves, and chemical safety goggles.[12]

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly

after handling.[2]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected

from light.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

empty into drains.[13]
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Conclusion
4-Chloroquinolin-2-amine represents a high-potential scaffold for the development of novel

therapeutic agents. Its synthetic accessibility and the proven track record of the broader 4-

aminoquinoline class in medicine provide a solid foundation for its use in modern drug

discovery campaigns. With established protocols for derivatization and biological screening,

this compound serves as a valuable starting point for researchers aiming to design next-

generation targeted therapies, particularly in the field of oncology.
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[https://www.benchchem.com/product/b1367748/docs#cas-number-and-iupac-name-for-4-
chloroquinolin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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